molecular formula C13H25N B12655080 1-Methyl-2-(4-methylcyclohexyl)piperidine CAS No. 85237-74-7

1-Methyl-2-(4-methylcyclohexyl)piperidine

Cat. No.: B12655080
CAS No.: 85237-74-7
M. Wt: 195.34 g/mol
InChI Key: VGZBWDDIEZENII-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylcyclohexyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .

Preparation Methods

The synthesis of 1-Methyl-2-(4-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield substituted piperidines . Industrial production methods often involve multi-component reactions that are efficient and cost-effective .

Chemical Reactions Analysis

1-Methyl-2-(4-methylcyclohexyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring acts as a nucleophile.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures

Scientific Research Applications

1-Methyl-2-(4-methylcyclohexyl)piperidine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Piperidine derivatives are known for their biological activity and are used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylcyclohexyl)piperidine involves its interaction with specific molecular targets. For example, piperidine derivatives can bind to neurotransmitter receptors, such as the NMDA receptor, and modulate their activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .

Comparison with Similar Compounds

1-Methyl-2-(4-methylcyclohexyl)piperidine can be compared with other piperidine derivatives, such as:

These compounds share a common piperidine core but differ in their substituents and biological activities, highlighting the structural versatility and diverse applications of piperidine derivatives.

Properties

CAS No.

85237-74-7

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

1-methyl-2-(4-methylcyclohexyl)piperidine

InChI

InChI=1S/C13H25N/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)2/h11-13H,3-10H2,1-2H3

InChI Key

VGZBWDDIEZENII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCCCN2C

Origin of Product

United States

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